1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol
Description
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and two methyl groups at the 3-position
Properties
IUPAC Name |
1-(hydroxymethyl)-3,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-3-5-9(11,6-8)7-10/h10-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLQDPNJNLYDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of 3,3-dimethylcyclohexanone using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In biological systems, the hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring.
Uniqueness: 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol is unique due to its cyclohexane ring structure with two methyl groups at the 3-position, which imparts distinct chemical and physical properties compared to other hydroxymethyl-substituted compounds.
Biological Activity
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol, often referred to as a cyclic alcohol, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H20O2
- Molecular Weight : 172.26 g/mol
- Structure : The compound features a cyclohexane ring with hydroxymethyl and dimethyl substituents, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Modulating inflammatory pathways, which could be beneficial in conditions like arthritis or cardiovascular diseases.
- Antimicrobial Properties : Exhibiting activity against certain bacterial strains, making it a candidate for developing new antibiotics.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of various cyclic alcohols, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at preventing oxidative damage in cells.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment involving animal models of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effectiveness against specific strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was identified as the disruption of bacterial cell wall synthesis, indicating its potential as an antibiotic agent.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Derivatives with additional functional groups showed improved antioxidant properties.
- Some modified compounds exhibited enhanced antimicrobial activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
